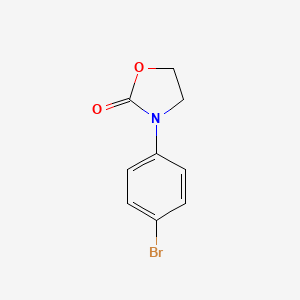

3-(4-Bromophenyl)oxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGPGFCQWYNYPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223555-95-1 | |

| Record name | 3-(4-bromophenyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Bromophenyl Oxazolidin 2 One and Its Derivatives

Strategies for Oxazolidinone Core Formation

The formation of the oxazolidinone core is typically achieved through intramolecular cyclization or cycloaddition reactions. These strategies involve the formation of key C-O and C-N bonds to construct the heterocyclic ring.

Cyclization reactions are the most common and versatile approaches for synthesizing the oxazolidinone skeleton. These methods begin with acyclic precursors containing the necessary nitrogen and oxygen functionalities, which are then induced to cyclize, often with the introduction of a carbonyl group.

One of the most fundamental methods for synthesizing oxazolidinones is the reaction of a β-amino alcohol with a carbonylating agent. beilstein-journals.orgresearchgate.net For the synthesis of 3-(4-Bromophenyl)oxazolidin-2-one, the required precursor would be 2-(4-bromophenylamino)ethanol. This precursor is cyclized using a C1 source that provides the carbonyl carbon of the heterocycle.

A variety of carbonylating agents can be employed, including the highly reactive and toxic phosgene (B1210022) and its safer alternatives like diphosgene and triphosgene. beilstein-journals.orgresearchgate.net Other commonly used reagents include dialkyl carbonates (e.g., diethyl carbonate), urea (B33335), and carbodiimides. researchgate.netnih.govorgsyn.org The reaction often requires a base to facilitate the cyclization. For instance, the direct reduction of α-amino acids with borane (B79455) can produce β-amino alcohols, which are then transformed into oxazolidinones. orgsyn.org The use of microwave irradiation has also been shown to promote the reaction between ethanolamine (B43304) reagents and urea, providing an efficient synthesis route. nih.govorganic-chemistry.org

Table 1: Examples of Carbonylating Agents for Oxazolidinone Synthesis from β-Amino Alcohols

| Carbonylating Agent | Typical Conditions | Reference |

| Phosgene/Diphosgene | Basic conditions | beilstein-journals.orgresearchgate.net |

| Diethyl Carbonate | Base, heat | nih.govorgsyn.org |

| Urea | Heat, often microwave-assisted | nih.govorganic-chemistry.org |

| Carbon Dioxide (CO₂) | Catalytic, high pressure/temp | researchgate.netamazonaws.com |

Catalytic oxidative carbonylation of β-amino alcohols using CO/O₂ is another efficient, though potentially hazardous, approach. researchgate.netionike.com More recently, methods using carbon dioxide directly as the C1 building block have been developed, often employing catalysts like chlorostannoxanes to drive the condensation with 2-aminoalcohols under pressure. amazonaws.com

The [3+2] cycloaddition reaction between an epoxide and an isocyanate is a highly effective and atom-economical route to the oxazolidinone core. beilstein-journals.orgorganic-chemistry.org To synthesize this compound via this method, the key reactants would be 4-bromophenyl isocyanate and an epoxide such as ethylene (B1197577) oxide or a substituted variant like epichlorohydrin (B41342).

This reaction is often catalyzed to enhance its rate and selectivity. Tetraarylphosphonium salts (TAPS) have been identified as potent bifunctional organocatalysts that facilitate the coupling of both aryl and aliphatic isocyanates with terminal epoxides. organic-chemistry.org These catalysts act as both a Brønsted acid and a halide ion source, promoting the regioselective opening of the epoxide ring. organic-chemistry.orgorganic-chemistry.org Similarly, other bifunctional phase-transfer catalysts have been developed that allow the reaction to proceed in good to high yields under relatively mild conditions. nih.gov Mechanistic studies suggest that the catalyst activates the epoxide, which then undergoes nucleophilic attack, followed by reaction with the isocyanate and subsequent intramolecular cyclization. nih.gov Solid-phase synthesis approaches have also been developed, where resin-bound epoxides react with isocyanates at elevated temperatures, which is particularly useful for creating libraries of N-aryloxazolidinones for drug discovery. nih.govacs.org

Table 2: Catalytic Systems for Oxazolidinone Synthesis from Epoxides and Isocyanates

| Catalyst System | Solvent | Temperature | Yield | Reference |

| Tetraarylphosphonium Salts (TAPS) | Toluene | 80-100 °C | High | organic-chemistry.org |

| Bifunctional Phase-Transfer Catalysts | PhCl | 100 °C | up to 92% | nih.gov |

| Chlorosulfonyl isocyanate (CSI) | Dichloromethane | 0 °C to RT | - | beilstein-journals.org |

| Lithium Bromide / Tributylphosphine Oxide | Xylene | Reflux | Good | nih.gov |

Cyclization Reactions

From Carbamates and Epichlorohydrin

A versatile and widely used method for preparing N-aryl oxazolidinones involves the reaction of an N-aryl carbamate (B1207046) with epichlorohydrin. researchgate.netarkat-usa.org This strategy is particularly relevant for synthesizing chiral oxazolidinones when enantiopure epichlorohydrin is used as a readily available chiral building block. arkat-usa.org For the target molecule, the synthesis would commence with an alkyl (4-bromophenyl)carbamate, which is reacted with either (R)- or (S)-epichlorohydrin.

The reaction conditions, including the choice of base and solvent, are critical for achieving high yields. Research has shown that using lithium hydroxide (B78521) (LiOH) as the base in a solvent like dimethylformamide (DMF) at room temperature provides optimal results for the synthesis of various N-aryl-oxazolidinones. arkat-usa.org The reaction proceeds via nucleophilic attack of the carbamate nitrogen on the epoxide ring of epichlorohydrin, followed by intramolecular cyclization to form the oxazolidinone ring. This method has been successfully applied to the synthesis of several biologically active oxazolidinones. researchgate.netarkat-usa.org Heterogeneous catalysts, such as binary Mg/Fe oxides, have also been employed to facilitate the reaction between epoxides and carbamates, offering the advantage of easy magnetic separation and catalyst recycling. ionike.com

Table 3: Optimized Conditions for the Synthesis of N-Aryl Oxazolidinones from Carbamates and Epichlorohydrin

| Substrate | Base | Solvent | Temperature | Yield | Reference |

| Ethyl 4-bromo-3-fluorophenylcarbamate | LiOH | DMF | Room Temp | 78% | arkat-usa.org |

| Various N-aryl carbamates | K₂CO₃ | DMF | 100 °C | Good to Excellent | rsc.org |

| Various carbamates and epoxides | Mg/Fe Oxides | N/A | 130 °C | Good to Excellent | ionike.com |

From Aziridines and Carbon Dioxide

The carboxylation of aziridines with carbon dioxide (CO₂) represents a green and atom-efficient pathway to oxazolidinones. tandfonline.comrsc.org This method utilizes the renewable and non-toxic CO₂ as a C1 building block. tandfonline.com For the synthesis of this compound, the corresponding precursor would be 1-(4-bromophenyl)aziridine.

The reaction requires a catalyst to proceed efficiently under mild conditions. A variety of catalytic systems have been explored, including aluminum(salphen) complexes, which are effective at moderate temperatures (50-100 °C) and pressures (1-10 bar) under solvent-free conditions. nih.gov Natural α-amino acids, such as proline, have also been proven to be eco-friendly and recyclable organocatalysts for this transformation, affording high chemo- and regioselectivity. tandfonline.com Other successful catalysts include amidato lanthanide amides, ionic liquids, and simple alkali metal halides. organic-chemistry.orgrsc.org The reaction typically involves the nucleophilic attack of a catalyst-activated aziridine (B145994) onto CO₂, followed by intramolecular ring-closing to yield the 5-substituted oxazolidinone product. acs.org

The synthesis of oxazolidinones from propargylic systems, such as propargylic amines or alcohols, offers another route to this heterocyclic core, often resulting in products with an exocyclic double bond. nih.govorganic-chemistry.org These reactions typically involve the incorporation of carbon dioxide or an isocyanate.

For example, a silver-catalyzed reaction between propargylic amines and CO₂ can produce oxazolidinone derivatives under mild conditions. organic-chemistry.org Similarly, gold(I) complexes can catalyze the rearrangement of propargylic tert-butylcarbamates to yield 5-methylene-1,3-oxazolidin-2-ones. nih.gov Palladium catalysts have also been utilized in one-pot, three-component reactions involving propargylamines, CO₂, and aryl halides to create functionalized oxazolidinones. researchgate.net While this route may not directly produce a saturated oxazolidinone like this compound, the resulting alkylidene oxazolidinones can be valuable intermediates that may be further transformed through subsequent reactions.

One-Pot Synthetic Approaches

One-pot syntheses offer an efficient and streamlined approach to the construction of oxazolidin-2-one derivatives, minimizing waste and simplifying purification processes. These methods often involve the sequential addition of reagents to a single reaction vessel, allowing for the formation of complex molecules in a single operation.

A notable one-pot method involves a three-step sequence starting from aniline (B41778) derivatives. organic-chemistry.org In this process, anilines are first reacted with ethyl chloroformate to generate carbamate intermediates. These are then converted to semicarbazides through a reaction with ethyl carbazate. Finally, cyclization yields the desired 4-substituted 1,2,4-triazolidine-3,5-diones. organic-chemistry.org This approach is advantageous due to its mild reaction conditions and avoidance of toxic reagents. organic-chemistry.org

Another versatile one-pot, two-step, four-component synthesis has been developed for polysubstituted 1,3-oxazolidines. nih.gov This method combines an organocatalyzed domino reaction of an alkyl propiolate and an aliphatic aldehyde with a microwave-assisted amine addition and cyclization domino process. nih.gov An alternative three-step, four-component synthesis links the initial organocatalyzed domino reaction to a sequential amine addition and a Yb(OTf)₃-catalyzed enamine cyclization. nih.gov

Furthermore, an efficient one-pot synthesis of 3-substituted-4H- nih.govorganic-chemistry.orgnih.govtriazolo[5,1-c] nih.govorganic-chemistry.orgoxazin-6(7H)-ones has been achieved through sequential esterification, substitution, and 1,3-dipolar cycloaddition of propargyl alcohols, chloroacetyl chloride, and sodium azide (B81097). researchgate.net This method provides high yields of novel 1,2,3-triazole-fused oxazinones without the need to isolate intermediates. researchgate.net

A convenient and efficient route for synthesizing 1,3,4-oxadiazol-2(3H)-ones utilizes carbon dioxide, hydrazines, and aryl or aliphatic aldehydes. nih.gov This one-pot synthesis is promoted by hypoiodite, generated in situ, and proceeds through a nitrile imine intermediate to afford the products in moderate to high yields. nih.gov

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a powerful platform for the combinatorial generation of oxazolidinone libraries, facilitating the rapid exploration of structure-activity relationships. In this approach, substrates are immobilized on a solid support, such as a resin, allowing for easy purification by simple filtration and washing.

A common strategy for the solid-phase synthesis of 1,3-oxazolidine derivatives begins with the immobilization of an epoxy ether on Wang resin. doi.org The resin-bound epoxide can then be subjected to a regioselective ring-opening reaction. For instance, treatment with ammonium (B1175870) chloride followed by nucleophilic substitution with sodium azide yields an azido (B1232118) alcohol. doi.org Subsequent reduction of the azide furnishes a 1-amino-2-alkanol, which can be further derivatized by reaction with various aldehydes, acyl chlorides, or isocyanates to produce resin-bound 1,3-oxazolidines. doi.org The final products are then cleaved from the solid support, often through an oxidative method. doi.org

It has been noted that direct nucleophilic substitution on the resin-bound epoxy ether with reagents like sodium azide can result in lower yields. doi.org Therefore, a two-step approach involving the formation of a chlorohydrin intermediate is often preferred. doi.org The stereochemistry of the final products can be a mixture of cis and trans isomers, which may be separable by chromatographic techniques. doi.org

Functionalization of the Aryl Moiety

Introduction of Bromine Substituents on the Phenyl Ring

The introduction of bromine onto the phenyl ring of 3-aryloxazolidin-2-ones is a key transformation, as the bromo-substituent serves as a versatile handle for further functionalization, particularly in cross-coupling reactions. While direct bromination methods for 3-phenyloxazolidin-2-one are not extensively detailed in the provided context, the synthesis of such compounds often starts from pre-brominated precursors.

For instance, the synthesis of this compound can be achieved through the reaction of 4-bromoaniline (B143363) with appropriate reagents to construct the oxazolidinone ring. The selective synthesis of atropisomeric compounds has been observed in Suzuki-Miyaura cross-coupling reactions involving 3,4,5-tribromo-2,6-dimethylpyridine, highlighting the influence of bromine substitution patterns on reactivity and stereoselectivity. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron species and an organohalide. wikipedia.orglibretexts.org This reaction is widely used to synthesize a variety of compounds, including biaryls, styrenes, and polyolefins. wikipedia.org For this compound, the bromine atom serves as an excellent coupling partner.

The catalytic cycle of the Suzuki reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Initially, a Pd(0) catalyst undergoes oxidative addition with the aryl halide. libretexts.org This is followed by transmetalation with a boronic acid in the presence of a base, and finally, reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst. libretexts.org The reaction is known for its high regio- and stereoselectivity and tolerance of a wide range of functional groups. nih.gov

The choice of palladium catalyst, ligands, and base can significantly influence the reaction's efficiency and scope. libretexts.org For instance, scaled-up syntheses have been successfully performed using triflate and boronic acid coupling partners, achieving high yields. wikipedia.org

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst reacts with the organohalide (e.g., this compound) to form a Pd(II) intermediate. libretexts.org |

| Transmetalation | The organoboron reagent (e.g., a phenylboronic acid) transfers its organic group to the Pd(II) complex. This step is typically facilitated by a base. libretexts.org |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst. libretexts.org |

Ullmann-Type Arylation Reactions

Ullmann-type reactions are copper-catalyzed cross-coupling reactions that are particularly useful for forming carbon-nitrogen and carbon-oxygen bonds. organic-chemistry.org The "classic" Ullmann reaction involves the homocoupling of aryl halides to form symmetrical biaryls, while "Ullmann-type" reactions encompass a broader range of nucleophilic aromatic substitutions. organic-chemistry.org

In the context of this compound, Ullmann-type reactions can be employed to couple the oxazolidinone nitrogen with an aryl halide. A highly selective copper-catalyzed Ullmann-type coupling of oxazolidinones with bromoiodoarenes has been described. nih.gov The use of 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (Me₄Phen) as a ligand was found to be optimal in promoting the desired C-N bond formation while minimizing side reactions. nih.gov

Mechanistically, Ullmann-type reactions are thought to proceed through a catalytic cycle involving a copper(I) active species. organic-chemistry.org This species undergoes oxidative addition with the aryl halide, followed by reaction with the nucleophile (the oxazolidinone) and subsequent reductive elimination to form the N-arylated product. organic-chemistry.org More recent developments have also explored the use of palladium nanoparticles as catalysts for Ullmann homocoupling reactions. nih.gov

Table 2: Comparison of Suzuki and Ullmann Reactions for Aryl Functionalization

| Feature | Suzuki-Miyaura Coupling | Ullmann-Type Reaction |

| Catalyst | Palladium wikipedia.orglibretexts.org | Copper (traditionally), Palladium organic-chemistry.orgnih.govnih.gov |

| Coupling Partners | Organohalide and Organoboron compound wikipedia.orglibretexts.org | Aryl halide and a nucleophile (e.g., amine, alcohol) organic-chemistry.org |

| Bond Formed | Carbon-Carbon wikipedia.orglibretexts.org | Carbon-Nitrogen, Carbon-Oxygen, Carbon-Carbon organic-chemistry.org |

| Key Advantage | High functional group tolerance, mild conditions nih.gov | Effective for C-N and C-O bond formation nih.gov |

Stereoselective Synthesis and Chiral Control

The stereoselective synthesis of oxazolidin-2-ones is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Chiral auxiliaries derived from oxazolidin-2-ones are also widely used in asymmetric synthesis.

One approach to stereoselective synthesis involves an asymmetric aldol (B89426) reaction followed by a modified Curtius rearrangement. nih.gov This strategy allows for the rapid construction of 4,5-disubstituted oxazolidin-2-one scaffolds with high stereocontrol. nih.gov The stereochemistry of the final product is dictated by the stereochemistry of the initial aldol addition.

Another method involves the condensation of 2-hydroxymethyl piperidine (B6355638) with aldehydes, which proceeds through a hemiaminal intermediate to form cyclic oxazolidines. nih.gov This reaction can theoretically lead to two diastereomers, with the thermodynamically more stable isomer often being the major product. nih.gov The stereochemistry of 1,3-oxazolidine isomers, often produced as a mixture of cis and trans forms, can be determined using techniques like ¹H NOE (Nuclear Overhauser Effect) spectroscopy. doi.org

The development of new chiral centers can also be achieved by introducing substituents onto the oxazolidinone ring. For example, new oxazolidin-2-one derivatives with substituents at the N-3 and C-4 positions have been synthesized from racemic beta-aminoalanine derivatives. nih.gov

Enantioselective Methodologies

Achieving high enantioselectivity is paramount in the synthesis of chiral oxazolidinones for pharmaceutical applications. Various strategies have been developed to this end, primarily involving asymmetric catalysis.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of oxazolidinones. Chiral organocatalysts, such as those derived from natural products like quinine (B1679958), can promote domino reactions to construct the oxazolidine (B1195125) ring with high stereocontrol. For instance, a quinine-derived bifunctional squaramide catalyst has been successfully employed in the asymmetric synthesis of spirooxindole-embedded oxazolidines. rsc.org This reaction proceeds through a domino sequence of hemiaminal formation followed by an aza-Michael reaction between isatin-derived N-Boc ketimines and γ-hydroxyenones, yielding products with good to excellent yields and high enantioselectivity. rsc.org

Another approach involves the use of chiral phosphoric acids. These catalysts have enabled the enantioselective macrocyclization to produce inherently chiral heteracalix tandfonline.comaromatics, demonstrating their utility in complex molecular architectures. rsc.org The principle of using a chiral Brønsted acid to control the stereochemical outcome of a cyclization reaction is a key strategy in modern asymmetric synthesis. youtube.com

Furthermore, chiral organoselenium compounds have been utilized as catalysts for the synthesis of enantioenriched 2-oxazolidinones from N-Boc amines and alkenes. organic-chemistry.org The success of this transformation relies on the suppression of side reactions, which can be achieved by additives that sequester byproducts. organic-chemistry.org

Utilization of Chiral Precursors

An alternative and widely used strategy for obtaining enantiomerically pure oxazolidinones is to start from readily available chiral precursors. This approach transfers the chirality of the starting material to the final product.

A common method involves the use of chiral amino alcohols, which can be derived from the reduction of amino acids. These chiral building blocks can be condensed with various reagents to form the oxazolidinone ring. wikipedia.org For example, the reaction of chiral 1,2-aminoalcohols with alkyl- or arylboronic acids is a preferred method for preparing chiral 1,3,2-oxazaborolidines, which are versatile catalysts and intermediates in their own right. nih.gov

The synthesis of optically pure 2-oxazolidinones from optically pure epoxides and isocyanates is another well-established method. researchgate.net This reaction can be promoted by both metal catalysts and organocatalysts, with the stereochemistry of the epoxide being directly translated to the oxazolidinone product. researchgate.net

A detailed example is the asymmetric total synthesis of (-)-cytoxazone, which utilized a strategy combining an asymmetric aldol reaction with a modified Curtius rearrangement. nih.gov This approach efficiently constructs the 4,5-disubstituted oxazolidin-2-one scaffold from a chiral precursor generated in the initial aldol step. nih.gov

Catalytic Systems in Oxazolidinone Synthesis

The development of efficient catalytic systems is crucial for the practical synthesis of oxazolidinones. A variety of catalysts, including metal-based systems, organocatalysts, and ionic liquids, have been explored.

Metal-Based Catalysis (e.g., Copper, Palladium, Chromium, Aluminum)

Metal catalysts are widely employed in the synthesis of oxazolidinones, often facilitating key bond-forming reactions.

Copper Catalysis: Copper catalysts are particularly effective for N-arylation reactions and multicomponent couplings. For instance, a Cu(I)-catalyzed four-component coupling of amines, aldehydes, terminal alkynes, and CO2 provides a direct route to (Z)-5-alkylidene-oxazolidin-2-ones. researchgate.net Mechanistic studies suggest the involvement of multimetallic copper intermediates. researchgate.net Copper(I) iodide has also been used to promote the synthesis of oxazolidinones from propargylamine (B41283) intermediates. researchgate.net

Palladium Catalysis: Palladium catalysts are valuable for cyclization reactions. A mild palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide affords 5-vinyloxazolidinones with high regio- and stereoselectivity. organic-chemistry.org

Silver Catalysis: Silver catalysts, acting as π-Lewis acids, can activate carbon-carbon triple bonds. A combination of silver acetate (B1210297) and N,N-dimethylaminopyridine (DMAP) promotes the tandem cyclization of propargylic alcohols and phenyl isocyanate to produce oxazolidin-2-ones with high Z-selectivity. organic-chemistry.org

Other Metals: While less common for the direct synthesis of this compound, other metals like chromium and aluminum have been used in related transformations. For example, aluminum isopropoxide is a known synthetic reagent with applications in reduction reactions that could be part of a multi-step synthesis. slideshare.net

Organocatalysis and Phase-Transfer Catalysis

Organocatalysis and phase-transfer catalysis (PTC) offer metal-free alternatives for oxazolidinone synthesis, often with the advantages of milder reaction conditions and reduced toxicity.

Organocatalysis: As mentioned in section 2.3.1, chiral organocatalysts, such as those based on quinine or proline, are instrumental in asymmetric oxazolidinone synthesis. rsc.orgyoutube.com Bifunctional catalysts, which possess both a basic and an acidic site, are particularly effective. For example, a bifunctional thiourea (B124793) catalyst can control the stereoselectivity of glycosylation reactions. chiba-u.jp Protonated porphyrins have also been shown to act as bifunctional catalysts for the synthesis of N-alkyl-oxazolidinones from aziridines and CO2, where the porphyrin platform directs regioselectivity and the counter-ion facilitates ring-opening. d-nb.info

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving immiscible phases. slideshare.netcrdeepjournal.org In the context of oxazolidinone synthesis, bifunctional phase-transfer catalysts have been developed to catalyze the [3+2] cycloaddition of isocyanates and epoxides. nih.govrsc.org These catalysts typically contain a quaternary ammonium salt for phase transfer and a hydrogen-bond donor moiety (like urea) to activate the epoxide substrate. researchgate.net This synergistic interaction is crucial for the efficiency of this atom-economic reaction. nih.govrsc.org

Table 1: Comparison of Catalytic Systems in Oxazolidinone Synthesis

| Catalyst Type | Example Catalyst(s) | Reaction Type | Advantages |

| Metal-Based | |||

| Copper | CuI, Copper(II) salts | Multicomponent coupling, N-arylation | High efficiency, good for complex couplings |

| Palladium | Pd(0) complexes | Ring-opening cyclization | High regio- and stereoselectivity |

| Silver | AgOAc/DMAP | Tandem cyclization of alkynes | High Z-selectivity |

| Organocatalysis | |||

| Chiral Amines | Proline, Quinine derivatives | Asymmetric aldol, Michael additions | High enantioselectivity, metal-free |

| Chiral Phosphoric Acids | BINOL-derived acids | Asymmetric cyclizations | High enantioselectivity, Brønsted acidity |

| Phase-Transfer | Bifunctional ammonium salts | [3+2] Cycloaddition | Mild conditions, high yields, atom-economic |

Ionic Liquid Applications

Ionic liquids (ILs) are increasingly being explored as solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure and high thermal stability.

Novel chiral ionic liquids based on an oxazolidinone backbone have been synthesized. tandfonline.comfigshare.com These ILs can be prepared by N-alkylation of an oxazolidinone followed by quaternization. tandfonline.com The resulting compounds can potentially be used as recyclable chiral media or catalysts in asymmetric reactions. tandfonline.comfigshare.com

Furthermore, task-specific ionic liquids can be designed to catalyze reactions. For example, 1-hydroxyethyl-3-methylimidazolium acetate has been used as a hydrogen-bonding catalyst for the three-component synthesis of oxazolidinones. acs.org The IL can be reused multiple times without significant loss of activity. acs.org Ionic liquid-supported chiral imidazolidinones have also been developed, demonstrating the principle of immobilizing a chiral auxiliary onto an ionic liquid tag for easier recovery and reuse. nih.gov

Regiochemical Considerations in Oxazolidinone Ring Formation

The regioselectivity of the ring-forming reaction is a critical aspect of oxazolidinone synthesis, particularly when unsymmetrical precursors are used.

In the cycloaddition of epoxides and isocyanates, the regiochemical outcome is determined by the nucleophilic attack on the epoxide ring. Tetraarylphosphonium salts, acting as bifunctional Brønsted acid/halide ion catalysts, can accelerate epoxide ring-opening with high regioselectivity. organic-chemistry.org

The reaction of chlorosulfonyl isocyanate with epoxides can lead to both oxazolidinones and five-membered cyclic carbonates. nih.gov Computational studies have shown that the activation barriers for the formation of different regioisomers can be significantly different, thus explaining the experimentally observed product ratios. nih.gov

In a one-step synthesis of 3,4-disubstituted 2-oxazolidinones from a γ-brominated Michael acceptor, CO2, and an amine, the reaction proceeds with complete regiospecificity. nih.gov The proposed mechanism involves an intramolecular aza-Michael addition as the final ring-forming step, which dictates the regiochemical outcome. nih.gov

Similarly, in the synthesis of oxazolidine-2,4-diones from the fixation of CO2 with 3-aryl-2-alkynamides, the regioselectivity of the cyclization is controlled by the nature of the aryl group on the alkynamide. rsc.org

The ring-opening of oxazolidinone-fused aziridines with nucleophiles also presents regiochemical challenges. The reaction of these fused-ring systems with amine nucleophiles can yield either aminomethyl oxazolidinones or aziridinyl ureas, depending on the substitution pattern of the aziridine, the solvent, and the stoichiometry of the reactants. researchgate.net Acid-catalyzed ring-opening of these aziridines with alcohols has been shown to be an effective method for synthesizing 2-amino ethers, with the regioselectivity being a key consideration. acs.org

Reactivity and Chemical Transformations of 3 4 Bromophenyl Oxazolidin 2 One

Electrophilic and Nucleophilic Reactions on the Oxazolidinone Core

The oxazolidinone ring system is a versatile scaffold that can undergo various modifications. The presence of the nitrogen atom and the carbonyl group, as well as the adjacent alkyl positions, provides multiple handles for derivatization.

Derivatization at the Nitrogen Atom

The nitrogen atom of the oxazolidinone ring in 3-(4-Bromophenyl)oxazolidin-2-one can participate in a range of reactions, most notably N-alkylation and N-arylation, to introduce a variety of substituents.

N-Alkylation: The deprotonated nitrogen of the oxazolidinone can act as a nucleophile and react with various alkylating agents. This reaction is typically carried out in the presence of a base to generate the corresponding anion.

N-Arylation: The introduction of an aryl group at the nitrogen atom can be achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for this transformation, utilizing a palladium catalyst to couple the oxazolidinone with an aryl halide. This reaction is highly versatile and tolerates a wide range of functional groups on the aryl partner.

Modifications at Carbonyl and Alkyl Positions

The carbonyl group and the C4 and C5 alkyl positions of the oxazolidinone ring also offer opportunities for chemical modification, although these are generally less common than reactions at the nitrogen atom.

Reactions involving the carbonyl group can include reduction to the corresponding alcohol or reaction with organometallic reagents. Modifications at the C4 and C5 positions are less straightforward and often require more specialized synthetic strategies.

Reactions Involving the Bromophenyl Group

The presence of a bromine atom on the phenyl ring is a key feature of this compound, enabling a wide range of transformations, particularly halogen exchange and cross-coupling reactions.

Transformations via Halogen Exchange

The bromine atom can be exchanged for other halogens, such as iodine or fluorine, or converted into an organometallic species through metal-halogen exchange. Lithium-halogen exchange is a common method, where treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, generates a highly reactive aryllithium species. This intermediate can then be trapped with various electrophiles to introduce a wide array of functional groups. This process is typically performed at low temperatures to avoid side reactions.

| Reagent | Product | Reaction Type |

| Organolithium Reagent (e.g., n-BuLi) | 3-(4-Lithiophenyl)oxazolidin-2-one | Lithium-Halogen Exchange |

| Magnesium | 3-(4-Grignardphenyl)oxazolidin-2-one | Grignard Reagent Formation |

Cross-Coupling Reactions for Further Arylation

The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for the formation of biaryl compounds.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene. This reaction is catalyzed by a palladium complex and requires a base.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Buchwald-Hartwig Amination: As mentioned earlier, this reaction can be used to form a new carbon-nitrogen bond by coupling the aryl bromide with an amine.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, base | Biaryl |

| Heck | Alkene | Pd catalyst, base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Arylalkyne |

| Buchwald-Hartwig | Amine | Pd catalyst, base | Arylamine |

Intramolecular Rearrangements and Cyclization Reactions

While less commonly reported for this specific molecule, derivatives of this compound could potentially undergo intramolecular rearrangements or cyclization reactions. For instance, if a suitable functional group is introduced via one of the reactions described above, subsequent intramolecular reactions could lead to the formation of more complex, fused heterocyclic systems. The Parham cyclization, which involves an intramolecular reaction of an aryllithium species with a side-chain electrophile, is one such possibility following lithium-halogen exchange.

Domino Reaction Sequences

Domino reactions, also known as cascade or tandem reactions, involve multiple bond-forming transformations occurring in a single synthetic operation without isolating intermediates. While specific domino sequences initiated directly on the this compound scaffold are not extensively documented in the reviewed literature, the oxazolidinone motif itself is often synthesized through such efficient processes.

For instance, novel methods for the synthesis of oxazolidin-4-ones have been developed utilizing a domino O-alkylation/aza-Michael/intramolecular retro-Claisen condensation pathway. figshare.comfigshare.com Another approach involves a domino alkylation-cyclization of propargyl bromides with thioureas to form related thiazole structures. mdpi.com Metal-free, one-pot domino syntheses of oxazolidinone derivatives from propargylic alcohols and aryl isocyanates have also been reported, proceeding through an in-situ generated carbamate (B1207046) that undergoes iodocyclization. researchgate.net

Furthermore, the 4-bromophenyl group in this compound serves as a potential substrate for cascade reactions that begin with a cross-coupling or substitution at the bromine position, followed by a subsequent transformation involving another part of the molecule, although specific examples were not detailed in the available research.

Radical-Mediated Transformations (e.g., S*RN1-type processes)

The carbon-bromine bond on the aromatic ring of this compound is susceptible to radical-mediated transformations, particularly the radical-nucleophilic aromatic substitution (SRN1) mechanism. wikipedia.org This type of reaction is distinct from traditional nucleophilic aromatic substitution (SNAr) as it does not require strong electron-withdrawing groups to activate the aromatic ring. wikipedia.orgnih.gov

The SRN1 mechanism involves a chain reaction initiated by the transfer of an electron to the aryl halide, forming a radical anion. wikipedia.orgdalalinstitute.com This radical anion then fragments, cleaving the carbon-halogen bond to produce an aryl radical and a halide anion. wikipedia.orgresearchgate.net The resulting aryl radical can then react with a nucleophile (such as an enolate) to form a new radical anion, which propagates the chain by transferring its electron to another molecule of the starting aryl halide. wikipedia.org

General SRN1 Mechanism:

Initiation: An electron source (e.g., photochemical, electrochemical, or solvated electrons) adds to the aryl halide (ArX) to form a radical anion (ArX•⁻).

Propagation:

The radical anion fragments to an aryl radical (Ar•) and a halide anion (X⁻).

The aryl radical reacts with a nucleophile (Nu⁻) to form a new radical anion (ArNu•⁻).

The new radical anion transfers an electron to a molecule of the starting material (ArX), forming the final product (ArNu) and regenerating the initial radical anion (ArX•⁻) to continue the chain. wikipedia.orgvt.edu

While the general principles of SRN1 reactions are well-established for aryl halides, specific studies detailing this transformation on this compound are not prevalent. However, the reactivity is expected to be analogous to other unactivated aryl bromides. nptel.ac.in The oxazolidinone moiety would likely remain intact under these conditions, allowing for the substitution of the bromine atom with various carbon or heteroatom nucleophiles.

Role as a Chiral Auxiliary in Asymmetric Synthesis

Oxazolidinones, particularly those popularized by Evans, are among the most powerful and widely used chiral auxiliaries in asymmetric synthesis. williams.eduwikipedia.org They are temporarily attached to a substrate to direct the stereochemical outcome of a reaction with high predictability and efficiency. williams.edu The this compound, when used in its enantiomerically pure form, functions in this capacity. The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate derived from an attached N-acyl group, forcing an incoming electrophile to approach from the less hindered face. chem-station.comyoutube.com This principle is the basis for its application in a wide array of stereoselective transformations. electronicsandbooks.com

Asymmetric Alkylations

The asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a cornerstone of this auxiliary's application. electronicsandbooks.comacs.orgrsc.org The process involves the acylation of the oxazolidinone nitrogen, followed by deprotonation with a strong base (like LDA or NaHMDS) at low temperatures to form a rigid, chelated (Z)-enolate. williams.edu The subsequent alkylation with an electrophile (e.g., an alkyl halide) proceeds with high diastereoselectivity. acs.orgresearchgate.net

The stereochemical outcome is dictated by the chiral auxiliary, which directs the electrophile to the face opposite the bulky substituent. williams.edubath.ac.uk After the reaction, the newly formed chiral center is established, and the auxiliary can be cleaved hydrolytically or reductively to yield the desired enantiomerically enriched carboxylic acid, alcohol, or other derivatives, with the auxiliary being recovered for reuse. williams.edu

Table 1: Representative Asymmetric Alkylation using an Evans-type Oxazolidinone Auxiliary

| Step | Reagents & Conditions | Intermediate/Product | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Acylation | Propionic anhydride, DMAP, CH₂Cl₂ | N-propionyl oxazolidinone | N/A |

| Enolate Formation | NaN(TMS)₂, THF, -78 °C | (Z)-Enolate | >99:1 (Z:E) |

| Alkylation | Allyl iodide, -78 °C | N-allylated propionyl oxazolidinone | 98:2 |

| Cleavage | LiOH, H₂O₂, THF/H₂O | 2-methyl-4-pentenoic acid | >98% e.e. |

Data based on the alkylation of 4-benzyl-2-oxazolidinone, which serves as a model for the reactivity of this compound based auxiliaries. williams.eduacs.org

Stereoselective Aldol (B89426) Reactions

The Evans aldol reaction is a highly reliable and widely used method for the synthesis of β-hydroxy carbonyl compounds, establishing two contiguous stereocenters with excellent control. alfa-chemistry.comslideshare.net The reaction employs an N-acyl oxazolidinone, which is converted to its (Z)-boron enolate using a dialkylboron triflate and a tertiary amine. chem-station.com This enolate then reacts with an aldehyde via a highly organized, chair-like six-membered Zimmerman-Traxler transition state. youtube.comalfa-chemistry.com

The facial selectivity is controlled by the substituent on the chiral auxiliary, which forces the aldehyde to approach from the less sterically hindered side of the enolate. chem-station.com This methodology typically yields the syn-aldol adduct with very high diastereoselectivity. alfa-chemistry.comslideshare.net Different stereoisomers can be obtained by selecting the appropriate enantiomer of the auxiliary or by changing the Lewis acid. chempedia.info

Table 2: Key Features of the Evans Asymmetric Aldol Reaction

| Feature | Description | Outcome |

|---|---|---|

| Enolate Geometry | Formation of a (Z)-enolate is directed by the Lewis acid (e.g., Bu₂BOTf). chem-station.com | High syn-selectivity. |

| Transition State | A rigid, chair-like Zimmerman-Traxler transition state minimizes dipole interactions and steric clashes. alfa-chemistry.com | Predictable stereochemistry. |

| Facial Selectivity | The chiral auxiliary's substituent blocks one face of the enolate. youtube.com | High diastereoselectivity (>99% d.e. is common). scispace.com |

| Product | The major product is the syn-aldol adduct. slideshare.net | Access to enantiomerically pure β-hydroxy acids. |

Mannich and Michael Additions

The chiral oxazolidinone auxiliary is also effective in directing stereoselective Mannich and Michael additions.

In the Michael addition (or conjugate addition), an N-enoyl oxazolidinone acts as a chiral α,β-unsaturated acceptor. The auxiliary directs the nucleophilic attack of reagents like organocuprates, thiols, or enolates to one of the prochiral faces of the double bond. researchgate.netresearchgate.net This establishes a chiral center at the β-position relative to the carbonyl group with high stereocontrol. oup.com

The Mannich reaction involves the addition of the enolate derived from an N-acyl oxazolidinone to an imine or its equivalent. This forms a β-amino carbonyl compound, again with the stereochemistry at the α-position being controlled by the chiral auxiliary. Three-component Mannich reactions involving an aldehyde, an amine, and a ketone have been utilized in the synthesis of oxazolidinone structures. nih.gov

Diels-Alder Cycloadditions

In asymmetric Diels-Alder reactions, N-acryloyl or other N-enoyl derivatives of oxazolidinones serve as powerful chiral dienophiles. wikipedia.orgthieme-connect.comnih.gov The reaction with a diene, often catalyzed by a Lewis acid, proceeds with high levels of regio-, endo-, and diastereoselectivity. chemtube3d.com

The Lewis acid (e.g., Et₂AlCl) chelates to the two carbonyl oxygen atoms of the N-enoyl oxazolidinone, locking it into a rigid conformation. chemtube3d.com In this conformation, the substituent on the chiral auxiliary effectively blocks one face of the dienophile. The diene then approaches from the less hindered face, resulting in a highly diastereoselective cycloaddition. nih.govchemtube3d.com This method is a powerful tool for constructing complex cyclic systems with multiple stereocenters. researchgate.net

Synthetic Utility and Applications in Advanced Organic Synthesis

3-(4-Bromophenyl)oxazolidin-2-one as a Key Synthetic Intermediate

The utility of this compound as a key synthetic intermediate stems from the dual functionality inherent in its molecular structure. The oxazolidinone core is a "privileged" scaffold in medicinal chemistry, appearing in a number of successful drugs due to its favorable pharmacological and pharmacokinetic properties. The attached 4-bromophenyl group serves as a highly versatile functional handle. The carbon-bromine bond is readily activated by various transition metal catalysts, enabling its participation in a wide array of cross-coupling reactions.

This strategic combination allows synthetic chemists to use the compound as a foundational piece, first establishing the core oxazolidinone structure and then using the bromo-substituent as a connection point to introduce further molecular complexity. This approach is particularly prominent in the synthesis of pharmaceuticals where the oxazolidinone ring is essential for biological activity. For instance, patent literature describes processes for preparing antibacterial agents like Linezolid where a key step involves the reaction of a molecule containing a bromophenyl group to form a precursor. google.com

Building Block for Complex Molecular Architectures

The structural features of this compound make it an ideal building block for the assembly of intricate molecular designs. It provides a rigid and stable core from which new functionalities and ring systems can be elaborated.

While not typically used to construct entirely new heterocyclic systems, the this compound molecule itself serves as the fundamental heterocyclic scaffold. The oxazolidin-2-one ring system is a five-membered heterocycle that is a key structural motif in a class of potent antibiotics. researchgate.netresearchgate.net Its stability allows it to be carried through multiple synthetic steps. The primary application in this context is not to create new heterocycles, but to append other cyclic or acyclic structures onto the existing bromophenyl-oxazolidinone framework. This modular approach is a cornerstone of modern drug discovery and development.

The true synthetic power of this compound is realized in its role as a precursor to a variety of complex organic compounds, most notably in the pharmaceutical sector. The presence of the bromine atom on the phenyl ring is the key feature that allows for the synthesis of diverse derivatives through powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

A prime example of its application is in the synthesis of the antibiotic Linezolid . Although many reported syntheses start with more elaborated precursors, the fundamental strategy often involves a step where a morpholine (B109124) ring is attached to the phenyl ring of an oxazolidinone. researchgate.netderpharmachemica.com A compound like this compound is an ideal substrate for this transformation via a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Goldberg coupling reaction. These reactions replace the bromine atom with a nitrogen atom from morpholine, directly assembling a key part of the final drug structure.

Similarly, the anticoagulant drug Rivaroxaban features a 3-phenyl-oxazolidin-2-one core linked to a morpholinone group. semanticscholar.orgnih.govchemicalbook.com Syntheses of Rivaroxaban often involve the coupling of an aryl halide with an oxazolidinone-containing fragment or the formation of the oxazolidinone ring on a pre-existing aryl amine. semanticscholar.orggoogle.com The use of a bromophenyl precursor is a standard and effective strategy in such coupling reactions to build the required C-N bond that connects the two main parts of the final molecule. semanticscholar.org

Below is a table illustrating a key transformation in the synthesis of a Linezolid precursor, showcasing the utility of a related brominated oxazolidinone.

| Starting Material | Reagents & Conditions | Product | Application |

| (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one | Morpholine, Buchwald-Hartwig or Goldberg Coupling | (R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one | Precursor to Linezolid researchgate.netresearchgate.net |

Contribution to the Synthesis of Precursors for Other Chemical Entities

In the synthesis of Rivaroxaban, a key intermediate is (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one. semanticscholar.orggoogleapis.com This molecule is then acylated with 5-chlorothiophene-2-carbonyl chloride to yield the final drug. The synthesis of this advanced amine intermediate relies on chemistry where the connection between the phenyl ring and the morpholinone is established, a reaction for which this compound would be a logical starting point for the phenyl-oxazolidinone portion.

The following table outlines the final acylation step in the synthesis of Rivaroxaban, starting from the key amine precursor.

| Starting Material | Reagents & Conditions | Product (Final API) |

| (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one | 5-chlorothiophene-2-carbonyl chloride, Base, Solvent | Rivaroxaban googleapis.com |

This demonstrates how the core structure, established early in the synthesis, is carried through to the final stages, underscoring its importance as a foundational precursor for more complex chemical entities.

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms for Oxazolidinone Formation

The formation of the oxazolidinone core is a cornerstone of many synthetic strategies. The most prevalent methods involve the reaction of three-carbon synthons like epoxides or aziridines with a source of the N-C=O fragment.

The synthesis of 3-substituted oxazolidinones frequently employs the [3+2] cycloaddition reaction between an epoxide and an isocyanate. arkat-usa.orgorganic-chemistry.org In the context of 3-(4-Bromophenyl)oxazolidin-2-one, this would involve the reaction of an epoxide, such as ethylene (B1197577) oxide or a substituted variant like epichlorohydrin (B41342), with 4-bromophenyl isocyanate.

The mechanism is initiated by the activation of the epoxide. This can be achieved through catalysis, often by Lewis acids or bases. For instance, tetraarylphosphonium salts (TAPS) have been shown to act as bifunctional organocatalysts, accelerating the epoxide ring-opening with high regioselectivity. organic-chemistry.org The catalyst facilitates the nucleophilic attack of a halide ion on one of the epoxide's carbon atoms, leading to the opening of the strained three-membered ring.

Alternatively, the reaction can proceed through the nucleophilic ring-opening of an epoxide by an N-aryl carbamate (B1207046) anion. arkat-usa.org For example, the reaction between an N-(4-bromophenyl)carbamate and epichlorohydrin can be initiated by a base like lithium hydroxide (B78521). The base deprotonates the carbamate, generating a potent nucleophile that attacks the terminal carbon of the epichlorohydrin, opening the ring and displacing the chloride ion in a subsequent intramolecular cyclization step. arkat-usa.org

Aziridines, the nitrogen analogs of epoxides, can also serve as precursors. Their ring-opening is similarly promoted by nucleophiles or acid catalysts, providing a pathway to β-amino alcohols which can then be cyclized to form the oxazolidinone ring. nih.gov

A summary of epoxide ring-opening pathways is presented below.

| Pathway | Key Reactants | Catalyst/Conditions | Initial Mechanistic Step | Reference |

|---|---|---|---|---|

| Isocyanate Cycloaddition | Epoxide + 4-Bromophenyl isocyanate | Tetraarylphosphonium salts (TAPS) | Catalyst-assisted nucleophilic attack on epoxide carbon. | organic-chemistry.org |

| Carbamate Alkylation | Epichlorohydrin + N-(4-Bromophenyl)carbamate | Base (e.g., LiOH) | Base-mediated deprotonation of carbamate followed by nucleophilic attack on epoxide. | arkat-usa.org |

| N-Lithio-N-Aryl Carbamate Reaction | (R)-Glycidyl butyrate (B1204436) + N-Lithio-N-(4-bromophenyl)carbamate | n-Butyllithium at -78°C | Nucleophilic attack of the lithiated carbamate on the epoxide. | orgsyn.org |

Following the initial ring-opening of the precursor, the formation of the five-membered oxazolidinone ring occurs via a cyclization step. In the reaction between an epoxide and an isocyanate, the process is often a concerted, though potentially asynchronous, cycloaddition. nih.gov Computational studies using Density Functional Theory (DFT) have provided evidence for an asynchronous concerted mechanism for the cycloaddition of epoxides with chlorosulfonyl isocyanate, a highly reactive isocyanate, leading to the formation of the oxazolidinone ring. nih.govbeilstein-journals.org This implies a transition state where the new C-O and N-C bonds are formed simultaneously but to different extents.

In multi-step syntheses, such as those starting from β-amino alcohols, a separate carbonylation agent is required. Reagents like phosgene (B1210022), carbonyldiimidazole (CDI), or dialkyl carbonates are used to introduce the carbonyl group, which is then followed by an intramolecular nucleophilic attack of the hydroxyl group onto the activated carbonyl, closing the ring to form the oxazolidinone heterocycle. beilstein-journals.org

Another pathway involves the intramolecular cyclization of an intermediate generated from the reaction of an N-aryl carbamate with epichlorohydrin. After the initial ring-opening, the resulting alkoxide attacks the carbamate carbonyl group, leading to the formation of the oxazolidinone ring and the expulsion of the ethoxide leaving group. arkat-usa.org

Mechanistic Aspects of Subsequent Transformations

The presence of a bromine atom on the phenyl ring of this compound offers a synthetic handle for further functionalization, primarily through cross-coupling reactions or radical transformations.

The carbon-bromine bond in aryl bromides is susceptible to homolytic cleavage under specific conditions, initiating radical chain reactions. While specific radical reactions of this compound are not extensively documented, general principles of aryl radical chemistry can be applied. Such reactions could be initiated by radical initiators (e.g., AIBN), light (photolysis), or by single-electron transfer (SET) from a transition metal catalyst.

Once the 4-bromophenyl radical is formed, it can participate in various transformations. For instance, it could be trapped by a radical acceptor or participate in atom transfer radical polymerization (ATRP) if appropriate monomers are present. Copper-catalyzed reactions of N-acyl oxazolidinones with radical species like TEMPO have been reported, suggesting the oxazolidinone moiety is stable under certain radical conditions. nih.gov Iron catalysis has also been shown to enable the use of vinyl oxazolidinones as radical lynchpins for C(sp²)-C(sp³) bond formation, highlighting the compatibility of the oxazolidinone core in radical cross-coupling schemes. wikipedia.org

A more common transformation of the bromo-substituent is its participation in transition metal-catalyzed cross-coupling reactions. The synthesis of this compound itself can be achieved via such a reaction, typically a palladium- or copper-catalyzed N-arylation of 2-oxazolidinone (B127357) (an Ullmann or Buchwald-Hartwig type reaction). acs.orgnih.gov

Palladium-Catalyzed N-Arylation: The catalytic cycle for the palladium-catalyzed N-arylation of 2-oxazolidinone with a dihalobenzene like 1-bromo-4-iodobenzene (B50087) would proceed as follows:

Oxidative Addition: A low-valent palladium(0) complex, typically stabilized by phosphine (B1218219) ligands, reacts with the more reactive aryl iodide, inserting into the C-I bond to form a Pd(II)-aryl complex.

Coordination and Deprotonation: The 2-oxazolidinone coordinates to the Pd(II) center. A base present in the reaction mixture (e.g., potassium carbonate or cesium carbonate) deprotonates the oxazolidinone's N-H group, forming a palladium-amido complex.

Reductive Elimination: The aryl group and the oxazolidinone nitrogen reductively eliminate from the palladium center, forming the C-N bond of the final product, 3-(4-iodophenyl)oxazolidin-2-one. This step regenerates the Pd(0) catalyst, which can re-enter the catalytic cycle. A subsequent, similar coupling could occur at the bromo-position under more forcing conditions.

Copper-Catalyzed N-Arylation (Ullmann Condensation): Copper-catalyzed N-arylation often proceeds under milder conditions and can be more cost-effective. acs.orgnih.gov The mechanism is not as universally agreed upon as its palladium-catalyzed counterpart but is generally thought to involve Cu(I)/Cu(III) or Cu(0)/Cu(II) catalytic cycles. A plausible cycle involves:

Ligand Exchange: A Cu(I) salt coordinates with the deprotonated 2-oxazolidinone.

Oxidative Addition: The resulting copper-amido complex undergoes oxidative addition with the aryl halide (e.g., 4-bromo-iodobenzene).

Reductive Elimination: The desired 3-aryl-2-oxazolidinone is formed via reductive elimination, regenerating a Cu(I) species. The presence of bidentate amine ligands can facilitate this process by stabilizing the copper intermediates. acs.orgresearchgate.net

The table below outlines a generalized catalytic cycle for the N-arylation of 2-oxazolidinone.

| Step | Palladium Catalysis | Copper Catalysis | Reference |

|---|---|---|---|

| 1. Catalyst Activation | Reduction of Pd(II) precatalyst to Pd(0) | Use of Cu(I) salt or in situ reduction of Cu(II) | nih.gov |

| 2. Oxidative Addition | Pd(0) + Ar-X → Ar-Pd(II)-X | Cu(I)-Nu + Ar-X → Ar-Cu(III)-X(Nu) | acs.orgnih.gov |

| 3. Ligand Exchange/Base Action | Ar-Pd(II)-X + Nu-H + Base → Ar-Pd(II)-Nu | (Pre-formation of Cu-Nu or exchange on Cu center) | nih.govnih.gov |

| 4. Reductive Elimination | Ar-Pd(II)-Nu → Ar-Nu + Pd(0) | Ar-Cu(III)-X(Nu) → Ar-Nu + Cu(I)-X | acs.orgnih.gov |

| Ar = Aryl group (e.g., 4-bromophenyl), X = Halide (e.g., I, Br), Nu-H = 2-Oxazolidinone |

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms in organic chemistry. wikipedia.org For this compound, computational methods can provide deep insights where experimental characterization of transient intermediates is difficult.

These approaches can be used to:

Map Potential Energy Surfaces: To identify the lowest energy reaction pathways, comparing concerted versus stepwise mechanisms, such as in the cycloaddition of isocyanates and epoxides. nih.gov

Characterize Transition States: To calculate the activation energies of different steps, which helps in understanding rate-determining steps and predicting reaction outcomes and selectivities.

Analyze Catalyst-Substrate Interactions: To model how a catalyst, like a palladium-phosphine complex or a copper-ligand system, interacts with the substrates (2-oxazolidinone and the aryl halide) to facilitate the reaction. acs.org

Predict Electronic Properties: To understand how substituents on the aryl ring affect reactivity. For example, modeling can show how the electron-withdrawing nature of the bromine atom influences the electronic structure of the molecule.

Aid in Rational Catalyst Design: By understanding the mechanism and the role of the catalyst, new, more efficient catalysts can be designed in silico before being synthesized and tested in the lab. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) studies, another computational technique, have also been applied to oxazolidinone derivatives to correlate their structural features with biological activity, although this falls outside the scope of purely mechanistic investigation. nih.gov

Density Functional Theory (DFT) Calculations

No specific Density Functional Theory (DFT) studies on this compound have been identified in the current body of scientific literature. Such studies would be invaluable for understanding the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. This information is critical for predicting its reactivity and the thermodynamics of its potential chemical transformations.

Conformational Analysis and Molecular Dynamics

A detailed conformational analysis of this compound, which would involve the study of the rotational barriers around the N-aryl bond and the puckering of the oxazolidinone ring, has not been published. Molecular dynamics simulations, which would provide insights into the dynamic behavior of the molecule in different solvent environments and its conformational flexibility over time, are also absent from the literature.

Prediction of Reactivity and Selectivity

Without data from DFT calculations and other theoretical models, any predictions regarding the reactivity and selectivity of this compound in chemical reactions would be purely speculative. Mechanistic studies, supported by computational evidence, are required to understand how the bromine substituent and the oxazolidinone ring influence its chemical behavior, for instance, in N-arylation reactions or transformations of the heterocyclic ring.

Application of Spectroscopic and Analytical Techniques in Mechanistic Studies

While standard spectroscopic data (like ¹H NMR, ¹³C NMR, and mass spectrometry) are used for the routine characterization of this compound, there are no published studies that employ these techniques for in-depth mechanistic investigations. For example, techniques such as in-situ NMR monitoring or advanced mass spectrometry methods have not been applied to study the kinetics or intermediates of reactions involving this compound.

Future Perspectives in the Research of 3 4 Bromophenyl Oxazolidin 2 One

Emerging Synthetic Methodologies and Green Chemistry Approaches

The synthesis of oxazolidinones is evolving, with a significant shift towards more sustainable and efficient methods. Future research on 3-(4-bromophenyl)oxazolidin-2-one is expected to increasingly incorporate green chemistry principles.

Key emerging trends include:

Carbon Dioxide as a C1 Feedstock: A prominent green approach involves the utilization of carbon dioxide (CO₂) as an economical and sustainable C1 source. Research has demonstrated the synthesis of 2-oxazolidinones through the coupling of CO₂, propargylic alcohols, and 2-aminoethanols, often facilitated by recyclable catalytic systems like CuBr in ionic liquids. mdpi.comresearchgate.net This circumvents the need for hazardous phosgene (B1210022) derivatives traditionally used.

Catalytic Efficiency: The development of highly efficient catalytic systems is paramount. Palladium-catalyzed N-arylation reactions are fundamental for synthesizing 3-aryl-2-oxazolidinones. organic-chemistry.org Future work will likely focus on developing catalysts that allow the use of less reactive but more abundant aryl chlorides instead of bromides, operating under milder conditions with lower catalyst loadings. acs.org Copper-catalyzed systems are also gaining traction for their lower cost and toxicity. organic-chemistry.org

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) presents a greener alternative to conventional heating. It offers rapid reaction times, reduced energy consumption, and often improved yields. The synthesis of oxazolidin-2-ones from urea (B33335) and ethanolamine (B43304) using microwave irradiation has been reported, showcasing a path for future solvent-minimized, efficient syntheses. organic-chemistry.org

Flow Chemistry: Continuous flow processes are poised to replace traditional batch syntheses, especially for large-scale production. A more convergent and versatile synthesis for oxazolidinone analogues has been developed for process chemistry research, and applying these principles to continuous flow systems could enhance safety, efficiency, and scalability. acs.org

Table 1: Comparison of Synthetic Approaches for Oxazolidinones

| Methodology | Key Features | Green Chemistry Alignment | Reference |

|---|---|---|---|

| Palladium-Catalyzed N-Arylation | Coupling of oxazolidinone with aryl halides (bromides/chlorides). | Atom economy, catalytic process. Future work targets milder conditions. | acs.org |

| Copper/Ionic Liquid Catalysis | Uses CO₂ as a C1 source with a recyclable catalyst system. | Use of renewable feedstock (CO₂), catalyst recycling, high atom economy. | mdpi.comresearchgate.net |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Reduced energy consumption, faster reaction times. | organic-chemistry.org |

| Phosphazene Base Catalysis | Catalytic intramolecular hydroamidation of amide alkenes. | Catalytic approach with good functional group tolerance. | organic-chemistry.org |

Exploration of Novel Reactivity Patterns and Transformations

The this compound scaffold contains multiple reactive sites, offering opportunities for novel chemical transformations. Future research will likely move beyond simple functionalization to explore more intricate reactivity.

Advanced Cross-Coupling Reactions: The para-bromo substituent is a versatile handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations. acs.orgresearchgate.net This allows for the introduction of a wide array of substituents, creating diverse molecular libraries. Future explorations could involve more challenging or novel coupling partners and the development of stereoselective coupling methods where new chiral centers are introduced. The Suzuki-Miyaura reaction, for instance, is a powerful tool for creating C-C bonds with arylboronic acids. mdpi.comresearchgate.netorganic-chemistry.org

Directed C-H Functionalization: A major goal in modern synthesis is the direct functionalization of C-H bonds. Research could target the selective activation of C-H bonds on the phenyl ring or even the oxazolidinone core, guided by the existing functional groups. This would provide a highly atom-economical route to new analogues without the need for pre-functionalized substrates.

Stereoselective Transformations: The oxazolidinone ring itself can act as a chiral auxiliary or a directing group. Research into diastereoselective radical cross-coupling reactions using chiral vinyl oxazolidinones has shown that the scaffold can effectively control the stereochemistry of newly formed C-C bonds. nih.gov Applying these principles to this compound could unlock pathways to complex, stereochemically defined molecules.

Ring Transformations: The oxazolidinone ring, while generally stable, can undergo transformations under specific conditions. Investigating ring-opening, rearrangement, or cycloaddition reactions could lead to the synthesis of entirely new heterocyclic systems, expanding the chemical space accessible from this starting material. For example, the reactivity of related imino-oxazolidinethiones has been shown to yield novel thiazolo[3,2-a]pyridines. researchgate.net

Advanced Applications in Complex Molecule Synthesis

This compound is not just a simple building block but a key precursor for the synthesis of highly complex and biologically active molecules. Its future applications will capitalize on its proven utility in medicinal chemistry.

Next-Generation Antibiotics: The oxazolidinone class includes the FDA-approved antibiotic Linezolid. acs.org this compound is a critical intermediate for creating analogues to combat drug-resistant bacteria, including Gram-positive and challenging Gram-negative pathogens. nih.gov The bromo-substituent allows for late-stage diversification, a powerful strategy in drug discovery to fine-tune activity and properties.

Prodrug and Conjugate Synthesis: To overcome challenges like poor solubility or targeted delivery, complex prodrugs and conjugates are being designed. An innovative approach involves linking an oxazolidinone to a cephalosporin (B10832234) with a siderophore moiety, creating a "Trojan Horse" that uses bacterial iron uptake systems to deliver the antibiotic. nih.gov The reactivity of the bromophenyl group is ideal for linking the oxazolidinone core to such complex delivery systems.

Scaffolds for Other Therapeutic Areas: While prominent in antibacterials, the oxazolidinone scaffold is being explored for other indications. Derivatives have been synthesized and evaluated as potential anticancer agents, demonstrating cytotoxic and pro-apoptotic activity. nih.govnih.gov The this compound moiety can be incorporated into novel kinase inhibitors, such as those targeting EGFR and BRAFV600E in cancer therapy. nih.gov

Table 2: Applications in Complex Molecule Synthesis

| Application Area | Synthetic Strategy | Example of Complexity | Reference |

|---|---|---|---|

| Antibiotics (Gram-Negative) | Cross-coupling to introduce moieties that increase membrane penetration and circumvent efflux pumps. | Zoliflodacin (ETX0914) with a spiropyrimidinetrione fused to a benzisoxazole. | nih.gov |

| "Trojan Horse" Conjugates | Linking the oxazolidinone to siderophores via other drug molecules (e.g., cephalosporins). | Multi-component molecules designed for active transport into bacteria. | nih.gov |

| Anticancer Agents | Incorporation into hybrid molecules targeting specific cancer-related enzymes. | Quinazolin-4-one/3-cyanopyridin-2-one hybrids as dual EGFR/BRAFV600E inhibitors. | nih.gov |

Interdisciplinary Research Opportunities in Chemical Sciences

The versatility of this compound makes it a valuable tool for fostering collaborations across different scientific disciplines.

Chemical Biology: The compound is an ideal starting point for designing chemical probes to study biological processes. By attaching fluorescent tags, biotin, or photo-affinity labels via the bromophenyl group, researchers can create tools to identify the cellular targets of oxazolidinone-based drugs, elucidate mechanisms of action, and study drug resistance.

Medicinal Chemistry and Pharmacology: There is a significant opportunity for collaborative research aimed at developing new therapeutics. This involves a cycle of designing and synthesizing new analogues of this compound, followed by pharmacological evaluation of their efficacy against bacterial or cancer cell lines, and assessment of their pharmacokinetic profiles. nih.govnih.gov The development of compounds active against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) is a particularly urgent area of interdisciplinary focus. nih.gov

Materials Science: While less explored, the rigid, polar structure of the oxazolidinone core and the functionalizable phenyl ring could be exploited in materials science. Polymers or dendrimers incorporating this scaffold could be investigated for novel properties, such as in the development of antimicrobial surfaces or functional materials for specialized applications.

Computational Chemistry: The design of new derivatives and the prediction of their biological activity can be greatly accelerated by computational modeling. Docking studies can predict how novel analogues bind to target proteins, such as bacterial ribosomes or viral enzymes, guiding synthetic efforts towards the most promising candidates. nih.govnih.gov This synergy between computational and synthetic chemistry is crucial for modern drug discovery.

Compound Index

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-Bromophenyl)oxazolidin-2-one, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : React 4-bromophenyl precursors (e.g., 4-bromophenylacetic acid) with carbonyl sources (e.g., oxalyl chloride) in dichloromethane (DCM) under anhydrous conditions. Catalytic DMF (5 mol%) accelerates acid chloride formation .

-

Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires controlled stoichiometry (1.2 eq. of acyl chloride) and inert atmospheres .

-

Critical Parameters : Monitor reaction progress via TLC; avoid moisture to prevent hydrolysis.

- Data Table :

| Precursor | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 4-Bromophenylacetic acid | Oxalyl chloride, DCM, DMF (5 mol%) | 85-90% | |

| 4-Bromo-3-fluorophenyl | LiAlH4 reduction, THF, 0°C | 75% |

Q. How can the purity and identity of this compound be confirmed?

- Analytical Workflow :

- NMR : Compare / spectra to published data (e.g., δ 1.75–1.82 ppm for methylene protons in oxazolidinone rings) .

- LC-MS : Use ESI-MS to confirm molecular ion peaks (e.g., m/z 290.09 for CHBrFNO) .

- HPLC : Employ C18 columns with acetonitrile/water mobile phases to assess purity (>98%) .

Q. What are the key structural features determined through X-ray crystallography?

- Findings :

- The oxazolidin-2-one ring adopts a planar conformation with bond lengths of 1.34 Å (C=O) and 1.45 Å (C-N) .

- Dihedral angles between the bromophenyl and oxazolidinone moieties range from 15–25°, influencing steric interactions .

Q. What storage conditions ensure stability?

- Recommendations : Store at 2–8°C in amber vials under argon. Avoid prolonged exposure to light or humidity, which accelerates bromine dissociation .

Advanced Research Questions

Q. How can computational modeling resolve structural discrepancies in this compound?

- Integrated Approach :

- Perform DFT calculations (B3LYP/6-311G**) to optimize geometry and compare with X-ray data .

- Analyze electrostatic potential maps to predict reactive sites (e.g., bromine for nucleophilic substitution) .

- Case Study : Discrepancies in bond angles (e.g., 120° vs. 115° in crystallographic data) resolved via torsional potential scans .

Q. What strategies enhance SAR studies for derivatives?

- Design Principles :

- Introduce substituents (e.g., fluorophenyl, hydroxymethyl) at C3/C5 to modulate bioactivity .

- Test antimicrobial activity against Gram-positive bacteria (MIC < 1 µg/mL) via broth microdilution assays .

- Data Table :

| Derivative | Modification Site | Bioactivity (IC) | Reference |

|---|---|---|---|

| 3-(4-Bromo-3-fluorophenyl) | C3 | 0.8 µM (Sigma-2 receptor) | |

| 5-(Hydroxymethyl)-3-iodo | C5 | 2.3 µM (Anticancer) |

Q. How to investigate biological mechanisms of action?

- Experimental Workflow :

- Radioligand binding assays (e.g., -DTG for Sigma-2 receptors) .

- Molecular docking (AutoDock Vina) to identify binding pockets in target enzymes .

- Key Insight : Bromine enhances hydrophobic interactions with receptor subpockets, increasing binding affinity by 3-fold vs. non-halogenated analogs .

Q. How to achieve enantiomeric purity in chiral derivatives?

- Stereochemical Control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products